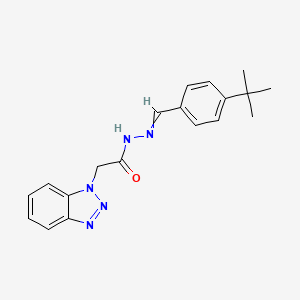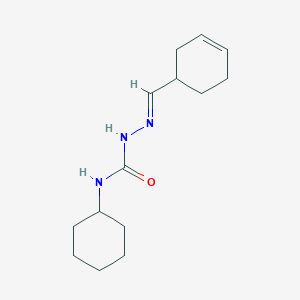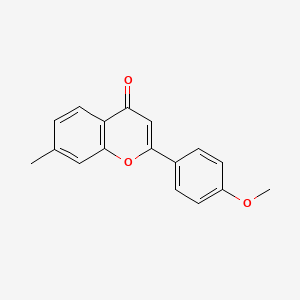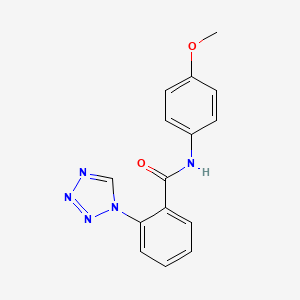
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTB belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of MTB is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that MTB may induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. It has also been reported to have anti-inflammatory and anti-oxidative properties.
実験室実験の利点と制限
One of the advantages of using MTB in lab experiments is its potential anti-cancer activity, which makes it a promising candidate for cancer research. However, one of the limitations of using MTB is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on MTB, including:
1. Investigating the mechanism of action of MTB in cancer cells to better understand its anti-cancer activity.
2. Developing more efficient synthesis methods for MTB to improve its bioavailability and efficacy.
3. Conducting preclinical studies to evaluate the safety and efficacy of MTB in animal models.
4. Exploring the potential of MTB as a therapeutic agent for other diseases, such as inflammation and oxidative stress.
5. Investigating the potential of MTB as a diagnostic tool for cancer, based on its ability to inhibit cancer cell growth.
Conclusion:
In conclusion, MTB is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its anti-cancer activity, along with its anti-inflammatory and anti-oxidative properties, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models.
合成法
MTB can be synthesized using various methods, including the reaction of 4-methoxybenzoyl chloride with sodium azide followed by reaction with 2-aminobenzonitrile in the presence of copper(I) iodide. Another method involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and 2-aminobenzonitrile. Both methods result in the formation of MTB, which is a white crystalline solid.
科学的研究の応用
MTB has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOYIMSUNNQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5737292.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5737295.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5737300.png)
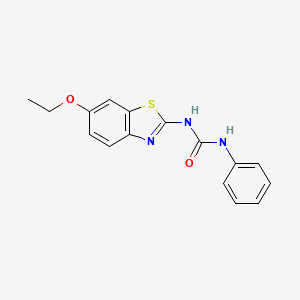
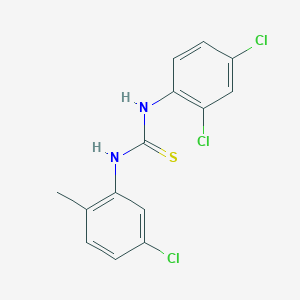
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
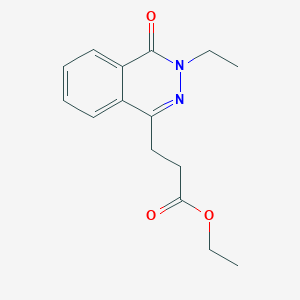
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)
